molecular formula C18H26N2O4 B3195127 Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 886362-35-2

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B3195127
CAS No.: 886362-35-2
M. Wt: 334.4 g/mol
InChI Key: PRUMDYGQYNISOT-UHFFFAOYSA-N
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Description

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloroformate to form the benzyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with ethyl 3-aminopropanoate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(1-amino-3-hydroxy-3-oxopropyl)piperidine-1-carboxylate
  • Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
  • Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-23-17(21)11-16(19)15-9-6-10-20(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUMDYGQYNISOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661469
Record name Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-35-2
Record name Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
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Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

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